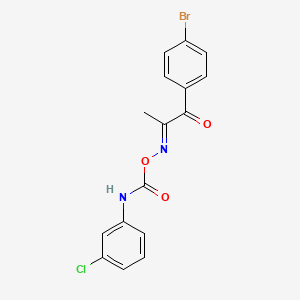
(E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one is a synthetic compound that belongs to the family of oxime ethers. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Optical Materials and Nonlinear Optical Properties
The compound (E)-1-(4-Bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one and its derivatives have been studied for their potential applications in optical materials and nonlinear optical (NLO) properties. These studies encompass the synthesis, characterization, and evaluation of the linear, second, and third-order NLO properties, contributing to their potential use in semiconductor devices and organic electronics. The exploration of these properties is supported by both experimental techniques, such as UV–vis-NIR spectroscopy, X-ray diffraction, and photoluminescence spectroscopy, and theoretical density functional theory (DFT) calculations. The findings reveal that these compounds exhibit promising electron transport materials characteristics, making them suitable for n-type organic semiconductor devices due to their significant electron transfer integral values (Shkir et al., 2019).
Antimicrobial and Antipathogenic Activities
Another area of research focuses on the antimicrobial and antipathogenic properties of related compounds, indicating their potential for developing new antimicrobial agents with antibiofilm properties. This is especially significant for combating strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The structure-activity relationship studies of these compounds provide insights into their interaction with bacterial cells, highlighting the importance of halogen substitution for enhancing antimicrobial efficacy (Limban et al., 2011).
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of these compounds, including their crystal structures and molecular interactions, forms a fundamental part of their scientific applications. These studies not only provide detailed insights into their molecular configurations but also explore their stability, intermolecular interactions, and the effects of these interactions on their physical properties and potential applications. For example, the crystal structure analysis of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one reveals weak intermolecular hydrogen bonding, contributing to the understanding of its potential as an intermediate in pharmaceutical synthesis (Fun et al., 2008).
properties
IUPAC Name |
[(E)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O3/c1-10(15(21)11-5-7-12(17)8-6-11)20-23-16(22)19-14-4-2-3-13(18)9-14/h2-9H,1H3,(H,19,22)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJUFQVXZGGLHT-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC(=CC=C1)Cl)/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2820284.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2820285.png)

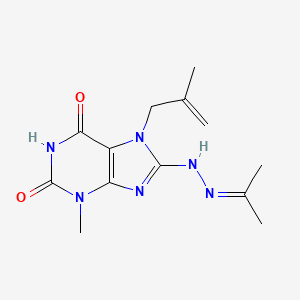


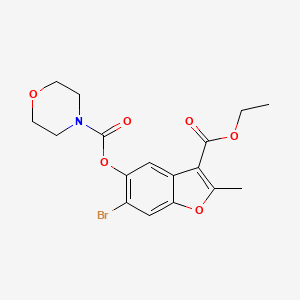
![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820294.png)
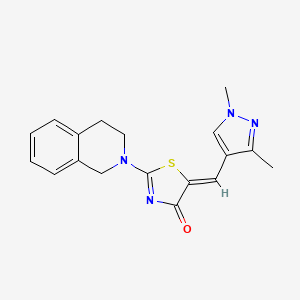

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820298.png)
methanone](/img/structure/B2820302.png)
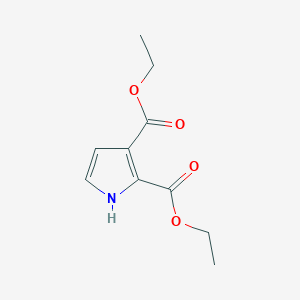
![Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2820306.png)